![molecular formula C6H11ClFO5P B14481548 Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate CAS No. 67538-58-3](/img/structure/B14481548.png)
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is an organophosphorus compound with a complex structure that includes chloro, ethoxy, fluoro, and phosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate typically involves multiple steps. One common method includes the reaction of ethoxyphosphoryl chloride with fluoroethanol to form ethoxy(fluoro)phosphoryl intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro and chloro groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloro{[ethoxy(phosphoryl]methoxy}acetate: Lacks the fluoro group, which may affect its reactivity and binding properties.
Ethyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Methyl bromo{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Substitutes the chloro group with a bromo group, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is unique due to the presence of both fluoro and chloro groups, which can enhance its reactivity and specificity in various chemical and biological applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
67538-58-3 |
|---|---|
Molekularformel |
C6H11ClFO5P |
Molekulargewicht |
248.57 g/mol |
IUPAC-Name |
methyl 2-chloro-2-[[ethoxy(fluoro)phosphoryl]methoxy]acetate |
InChI |
InChI=1S/C6H11ClFO5P/c1-3-13-14(8,10)4-12-5(7)6(9)11-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YBONQIOQSMNYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC(C(=O)OC)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



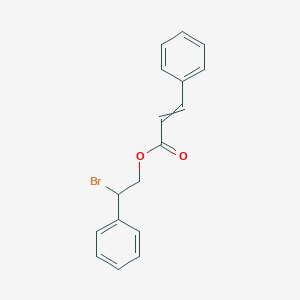
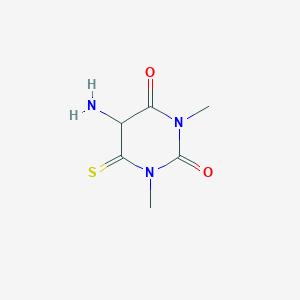
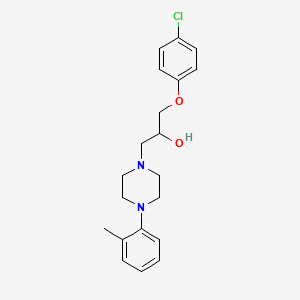
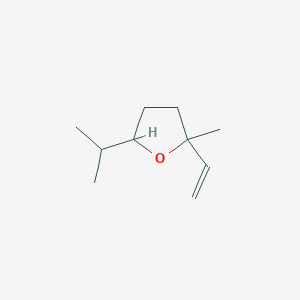
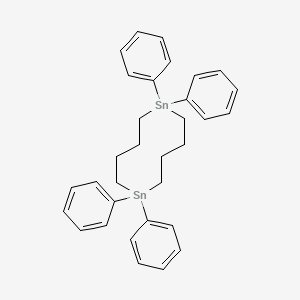
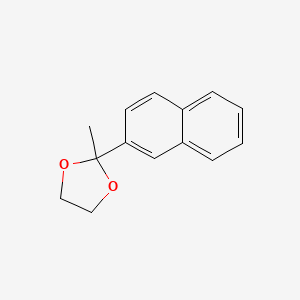
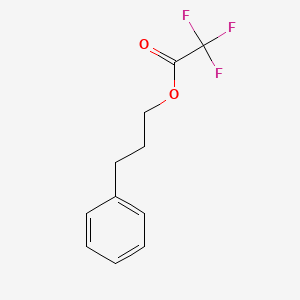
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
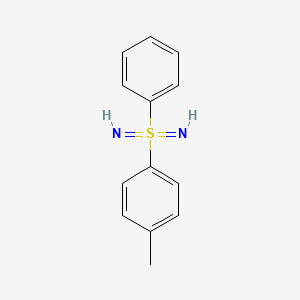
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
